molecular formula C44H55NO16 B161792 C12FDG CAS No. 138777-25-0

C12FDG

Cat. No.: B161792
CAS No.: 138777-25-0
M. Wt: 853.9 g/mol
InChI Key: SLIWIQKBDGZFQR-PIVCGYGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of C12FDG involves coupling a fluorescein derivative with a galactose moiety.

      Reaction Conditions: Specific synthetic conditions may vary, but typically involve esterification or amidation reactions.

      Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: C12FDG undergoes enzymatic cleavage by β-galactosidase.

      Common Reagents: Enzymes (β-galactosidase), solvents (DMSO, PBS), and buffers.

      Major Products: The fluorescent product resulting from cleavage.

  • Scientific Research Applications

    Key Applications

    • Detection of Cellular Senescence
      • C12FDG is primarily utilized to identify senescent cells in various biological samples. Its ability to provide real-time measurements of senescence markers makes it superior to traditional methods like X-Gal staining, which is colorimetric and less sensitive .
    • Cancer Research
      • In glioblastoma studies, this compound has been employed to monitor chemotherapy-induced senescence. For instance, it was used to evaluate the effects of temozolomide (TMZ) on glioblastoma cell lines, demonstrating that TMZ treatment increased the population of senescent cells as indicated by elevated this compound fluorescence .
    • Aging Studies
      • Research has shown that the percentage of this compound-positive peripheral blood mononuclear cells (PBMCs) correlates with age and age-related biomarkers. This correlation suggests its potential use in assessing biological aging and monitoring interventions aimed at promoting healthy aging .
    • Therapeutic Monitoring
      • This compound has been used to evaluate the effectiveness of senolytic therapies, such as fisetin. In clinical studies, participants taking fisetin exhibited a decrease in this compound-positive PBMCs, indicating a reduction in cellular senescence .
    • High-Throughput Screening
      • A fully automated senescence test (FAST) utilizing this compound has been developed for high-throughput screening of compounds that modulate senescence burden. This method allows for rapid quantification of senescent cells across various cell types and conditions .

    Case Studies

    StudyFocusFindings
    Clinical Validation of this compoundAging & OsteoarthritisIncreased this compound+ PBMCs correlated with age and osteoarthritis severity; fisetin reduced these levels .
    Autophagy Inhibition in GBMCancer TreatmentTMZ treatment induced senescence in GBM cells as measured by this compound fluorescence .
    High-Throughput Senescence TestingAging ResearchFAST method using this compound effectively quantifies senescence across diverse cell types .

    Advantages of Using this compound

    • Real-Time Detection : Unlike traditional methods, this compound allows for real-time monitoring of cellular senescence.
    • Sensitivity : The fluorescent signal generated by hydrolysis is more sensitive than colorimetric assays.
    • Compatibility with Flow Cytometry : Enables precise quantification and sorting of senescent cells from heterogeneous populations.

    Limitations

    Despite its advantages, there are some limitations associated with this compound:

    • Leaking : The compound can leak out of cells post-hydrolysis, which may affect quantification accuracy if not handled properly .
    • Non-Specificity : Some non-senescent cells may exhibit increased β-galactosidase activity, leading to false positives .

    Mechanism of Action

      Targets: β-galactosidase enzyme.

      Pathways: Cleavage of C12FDG generates a fluorescent product, allowing quantification of enzyme activity.

  • Comparison with Similar Compounds

      Uniqueness: C12FDG’s lipophilic tail enhances cellular retention compared to other fluorescent substrates.

      Similar Compounds: No direct analogs, but related compounds include fluorescein-based substrates for various enzymes.

    Biological Activity

    C12FDG (12-dodecanoylaminofluorescein di-β-D-galactopyranoside) is a fluorogenic substrate primarily used for the detection of β-galactosidase activity in various biological contexts, particularly in studies related to cellular senescence. Its lipophilic nature allows it to penetrate cell membranes, making it a valuable tool for flow cytometry analysis to quantify senescent cells.

    This compound is hydrolyzed by β-galactosidase, resulting in the release of fluorescein, which emits green fluorescence upon excitation. This property enables the quantification of β-galactosidase activity, a hallmark of cellular senescence, particularly in peripheral blood mononuclear cells (PBMCs) and other cell types. The compound's effectiveness is enhanced in mammalian cells compared to yeast cells, where it requires cell permeabilization for effective detection .

    Cellular Senescence and Aging

    Recent studies have demonstrated that the percentage of this compound-positive PBMCs increases with age and correlates with senescence-related biomarkers. A significant study involving a large cohort of healthy individuals and osteoarthritis patients found that this compound could effectively distinguish between senescent and non-senescent cells based on β-galactosidase activity. Specifically, this compound-positive cells were elevated in patients with mild to moderate osteoarthritis, indicating a potential role in assessing age-related diseases .

    Case Studies

    • Osteoarthritis Patients : In a clinical study, researchers evaluated PBMCs from osteoarthritic patients and found that this compound staining was significantly higher compared to healthy controls. This elevation was associated with increased inflammation markers, suggesting that this compound can serve as a biomarker for monitoring disease progression .
    • Senolytic Therapy : Another key finding was the reduction of this compound-positive PBMCs in patients undergoing treatment with the senolytic drug fisetin. This suggests that this compound not only serves as a marker for cellular senescence but may also be useful in evaluating the effectiveness of therapies aimed at reducing senescent cell populations .

    Data Table: Summary of Key Findings

    Study FocusPopulationKey FindingsReference
    Aging and Cellular SenescenceHealthy vs OA PatientsIncreased this compound+ PBMCs with age; elevated in OA
    Efficacy of SenolyticsOA PatientsDecreased this compound+ PBMCs with fisetin treatment
    β-Galactosidase ActivityVarious Cell TypesHigher activity in senescent cells; requires pH modulation for accuracy

    Methodology for Quantifying this compound Activity

    The quantification of β-galactosidase activity using this compound involves several steps:

    • Cell Preparation : Cells are harvested and resuspended in an appropriate buffer.
    • Staining : this compound is added to the cell suspension at a concentration typically around 33 μM.
    • Incubation : Cells are incubated for a specified time to allow hydrolysis by β-galactosidase.
    • Flow Cytometry Analysis : The stained cells are analyzed using flow cytometry, measuring the median fluorescence intensity (MFI) to quantify β-galactosidase activity .

    Q & A

    Basic Research Questions

    Q. How can researchers optimize C12FDG concentration for detecting β-galactosidase activity in senescent cells?

    • Methodological Answer : Titration experiments are critical. Start with concentrations ranging from 10–100 μM, adjusting based on cell type and senescence induction method (e.g., H₂O₂ or chemotherapy). Use flow cytometry to measure Mean Fluorescence Intensity (MFI), ensuring signal-to-noise ratios exceed 5:1. Rapamycin (10–50 nM) can suppress confounding lysosomal activity, improving specificity .

    Q. What factors influence this compound fluorescence intensity in flow cytometry assays?

    • Methodological Answer : Key variables include lysosomal pH (optimize with 1 μM Bafilomycin A), incubation time (2–4 hours), and glucose concentration (high glucose increases β-galactosidase activity, elevating MFI). Ensure cell permeability by pre-washing with PBS containing 0.1% saponin. Avoid fixation, as this compound requires live-cell analysis .

    Q. How does the this compound assay compare to traditional X-Gal staining for senescence detection?

    • Methodological Answer : this compound offers higher sensitivity (detects 10%–15% more senescent cells) and compatibility with flow cytometry for quantitative data. However, X-Gal provides spatial resolution via microscopy. Validate findings by correlating this compound MFI with X-Gal staining in the same cell population, though expect moderate single-cell correlation (R² ≈ 0.17) due to differing enzymatic targets .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between this compound staining and other senescence markers (e.g., p16INK4a, SA-β-gal)?

    • Methodological Answer : Perform multi-parametric analysis. For example, combine this compound with cell cycle profiling (e.g., EdU incorporation) and immunostaining for p16INK4a. In prostate cancer models, this compound+ neutrophils correlated with SA-β-gal but not p16INK4a, highlighting context-dependent senescence pathways. Use RNA-seq to identify β-galactosidase-independent senescence mechanisms .

    Q. What experimental controls are essential for longitudinal studies using this compound?

    • Methodological Answer : Include baseline MFI measurements pre-treatment and untreated controls. For chemotherapy-induced senescence (e.g., etoposide), track MFI at 24-hour intervals for 72 hours post-treatment. Use shRNA knockdown (e.g., shAtg5) to control for autophagy-mediated β-galactosidase fluctuations. Normalize MFI to cell size, as senescence increases cytoplasmic volume .

    Q. How can variability in this compound MFI across cell types be addressed?

    • Methodological Answer : Pre-screen cell lines for intrinsic β-galactosidase activity (e.g., HeLa vs. IMR-90 fibroblasts). Adjust protocols based on lipid content; RhB-modified liposomes enhance this compound delivery in lipid-rich cells but may reduce payload by 10-fold due to competitive membrane interactions. For adipocyte-derived stem cells, combine this compound with TRF1 staining to distinguish senescence from differentiation .

    Q. What strategies improve this compound specificity in co-culture or tumor microenvironment models?

    • Methodological Answer : Use cell-type-specific markers (e.g., CD11b+Ly6G+ for neutrophils) in tandem with this compound. In prostate cancer, acidic pH in tumor microenvironments enhances β-galactosidase activity; calibrate MFI thresholds using pH-adjusted controls. For immune cell co-cultures, inhibit bystander uptake with galactose competition assays .

    Q. Methodological Considerations Table

    Parameter Optimal Range Key References
    This compound Concentration10–100 μM
    Incubation Time2–4 hours
    Lysosomal pH Adjustment1 μM Bafilomycin A
    Flow Cytometry GatesFITC channel (488 nm Ex)
    Senescence InductionH₂O₂ (50–200 μM), Etoposide (1 μM)

    Properties

    IUPAC Name

    N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SLIWIQKBDGZFQR-PIVCGYGYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C44H55NO16
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70595372
    Record name N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70595372
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    853.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    138777-25-0
    Record name N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70595372
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.